1-(2-Tert-butylphenyl)piperazine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Tert-butylphenyl)piperazine dihydrochloride, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring containing two opposing nitrogen atoms . This structure is common in piperazine derivatives and contributes to their wide range of biological and pharmaceutical activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts and the aza-Michael addition between diamine and the in situ generated sulfonium salt .Mechanism of Action
Safety and Hazards
Future Directions
Piperazine derivatives, including 1-(2-Tert-butylphenyl)piperazine dihydrochloride, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future directions may include further exploration of their synthesis methods and potential applications in drug discovery .
Properties
IUPAC Name |
1-(2-tert-butylphenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-14(2,3)12-6-4-5-7-13(12)16-10-8-15-9-11-16;;/h4-7,15H,8-11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSTWQSYHCXZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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